N,N-Di(propan-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di(propan-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two isopropyl groups attached to the nitrogen atom of the carboxamide group, which is in turn attached to the 2-position of the pyridine ring. Pyridine carboxamides are known for their diverse applications in various fields, including medicinal chemistry, coordination chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(propan-2-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond . The reaction can be summarized as follows:
Esterification: Pyridine-2-carboxylic acid is esterified to form the corresponding ester.
Amidation: The ester is then reacted with isopropylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Di(propan-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N,N-Di(propan-2-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Di(propan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)pyridine-2-carboxamide: Similar structure but with different substitution pattern on the pyridine ring.
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: Contains a dimethylphenyl group instead of isopropyl groups.
Uniqueness
N,N-Di(propan-2-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of isopropyl groups enhances its lipophilicity and may influence its binding affinity to target molecules.
Properties
CAS No. |
77923-97-8 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14(10(3)4)12(15)11-7-5-6-8-13-11/h5-10H,1-4H3 |
InChI Key |
RISFVVVLZGXXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.